2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that features a thiazoloquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with ethoxyacetylacetone in the presence of a base, followed by cyclization with a suitable reagent to form the thiazoloquinoline core . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazoloquinoline derivatives, and various substituted thiazoloquinoline compounds .
Scientific Research Applications
2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure allows it to be used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby exerting its biological effects . The pathways involved include the inhibition of signal transduction processes that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-nitrogen heterocyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also act as kinase inhibitors and have been studied for their anticancer properties.
Uniqueness
2-(2,4-DIMETHYLPHENYL)-6-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to its specific thiazoloquinoline core, which provides distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C22H24N2OS2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C22H24N2OS2/c1-6-25-17-9-7-8-15-18-20(22(4,5)23-19(15)17)27-24(21(18)26)16-11-10-13(2)12-14(16)3/h7-12,23H,6H2,1-5H3 |
InChI Key |
AYPBVOGFPYIPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=C(C=C(C=C4)C)C)(C)C |
Origin of Product |
United States |
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